molecular formula C6H3BrN2S B157098 5-Bromo-2,1,3-benzothiadiazole CAS No. 1753-75-9

5-Bromo-2,1,3-benzothiadiazole

Cat. No. B157098
CAS RN: 1753-75-9
M. Wt: 215.07 g/mol
InChI Key: LLCRUZDFDGTAAN-UHFFFAOYSA-N
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Description

5-Bromo-2,1,3-benzothiadiazole, also known as 5-Bromobenzo[c][1,2,5]thiadiazole, is a chemical compound with the empirical formula C6H3BrN2S . It is a building block used in the field of organic chemistry .


Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S .


Molecular Structure Analysis

The molecule is planar with multiple bond character. The N-N and S-N distances are respectively 128 and 171 picometers . The molecular weight of 5-Bromo-2,1,3-benzothiadiazole is 215.07 .


Chemical Reactions Analysis

1,2,3-Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow. For that reason, many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .


Physical And Chemical Properties Analysis

5-Bromo-2,1,3-benzothiadiazole is a solid with a melting point of 55-60 °C . It is soluble in organic solvents .

Scientific Research Applications

Organic Electronics and Optoelectronics

5-Bromo-2,1,3-benzothiadiazole (5-BT) serves as a valuable building block for organic semiconductors. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). Its electron-deficient nature and π-conjugated structure make it suitable for charge transport and energy conversion devices .

Polymer Chemistry

In polymer science, 5-BT acts as a key monomer for the synthesis of conjugated polymers. These polymers exhibit excellent electronic properties, making them useful in applications such as sensors, photodetectors, and electrochromic devices. Researchers have incorporated 5-BT units into copolymers to enhance their performance .

Agrochemicals

Although not widely commercialized, 5-BT has been investigated for its synergistic effects with insecticides. It enhances the efficacy of certain insecticides, such as dicrotophos. However, further research is needed to fully exploit this potential .

Medicinal Chemistry

While not a direct application, 5-BT derivatives have been studied for their biological activities. Researchers have modified the benzothiadiazole scaffold to develop potential anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. These efforts highlight the versatility of this core structure in drug discovery .

Materials Science

Researchers have explored 5-BT-containing materials for their luminescent properties. These materials can emit light in the visible spectrum, making them relevant for applications like fluorescent probes, sensors, and imaging agents. Additionally, 5-BT derivatives have been incorporated into polymers for their thermal stability and mechanical properties .

Environmental Chemistry

The bromine substitution in 5-BT affects its reactivity and solubility. Researchers have investigated its behavior in environmental matrices, including water and soil. Understanding its fate and transport is crucial for assessing potential environmental impacts .

Mechanism of Action

Target of Action

5-Bromo-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H3BrN2S

Mode of Action

It’s suggested that the compound may interact with its targets throughelectrostatic interactions . The presence of the bromine atom and the thiadiazole ring could potentially facilitate these interactions .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of55-60 °C , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds) and other electronic devices , suggesting that they may have significant effects at the molecular level.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,1,3-benzothiadiazole can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.

Safety and Hazards

5-Bromo-2,1,3-benzothiadiazole is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed .

Future Directions

Benzothiadiazole and its π-extended, heteroannulated derivatives have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

5-bromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRUZDFDGTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379963
Record name 5-bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1753-75-9
Record name 5-bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[2,1,3]thiadiazole
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (5.236 g, 28.0 mmol) and Hunig's base (19.5 mL, 112 mmol) in dichloromethane (160 mL) was added SOCl2 (4.08 mL, 56 mmol) dropwise at room temperature. The resulting reaction mixture was heated to reflux overnight. The reaction mixture was then allowed to cool to room temperature, and quenched with 10% HCl until pH=2. The resulting mixture was extracted with dichloromethane (200 mL×4), dried over Na2SO4 and concentrated. The crude compound was purified by flash column chromatography (silica gel, chloroform) to afford 5-bromobenzo[1,2,5]thiadiazole as a brown solid which was used directly in the next step. 1H NMR (CDCl3 500 MHz): δ: 8.21 (d, 1H, J=1.5 Hz), 7.87 (d, 1H, J=8.5 Hz), 7.69 (dd, 1H, J=8.5, 1.5 Hz).
Quantity
5.236 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture was prepared by mixing 4.0 g (21 mmol) of 4-bromo-o-phenylenediamine, 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid and was refluxed for one hour. This mixture was cooled and then poured onto ice, and a resulting precipitate was filtered and collected. This precipitate was washed with water till the waste water became neutral and then thoroughly dried to yield 4.5 g of 5-bromo-2,1,3-benzothiadiazole as a crude product (melting point, 48 to 50° C.; yield, 96.5%). This crude product was vacuum-distilled to yield a pure product of 5-bromo-2,1,3-benzothiadiazole (melting point, 50° C.; yield, 86%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2,1,3-benzothiadiazole
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Reactant of Route 6
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Q & A

Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?

A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:

    Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?

    A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:

    • Polarity: DMF's high polarity helps dissolve both the 5-bromo-2,1,3-benzothiadiazole and the benzenethiol reactants, as well as the polar inorganic base (K2CO3) used in the reaction []. This solubility is crucial for effective interaction between reactants and the catalyst.

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